molecular formula C14H10ClNO2 B14603429 1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene CAS No. 60726-10-5

1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene

Cat. No.: B14603429
CAS No.: 60726-10-5
M. Wt: 259.69 g/mol
InChI Key: XOKNCHUGFRMTTR-UHFFFAOYSA-N
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Description

1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene is an organic compound with the molecular formula C13H8ClNO2. It is a derivative of benzene, characterized by the presence of a chlorine atom and an isocyanate group attached to the benzene ring.

Preparation Methods

The synthesis of 1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene typically involves the following steps:

Chemical Reactions Analysis

1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene involves its interaction with molecular targets and pathways within cells:

Comparison with Similar Compounds

1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

60726-10-5

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

1-chloro-4-[(4-isocyanatophenoxy)methyl]benzene

InChI

InChI=1S/C14H10ClNO2/c15-12-3-1-11(2-4-12)9-18-14-7-5-13(6-8-14)16-10-17/h1-8H,9H2

InChI Key

XOKNCHUGFRMTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)N=C=O)Cl

Origin of Product

United States

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